2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide

Medicinal chemistry Computational chemistry Structure-activity relationship

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034612-27-4) is a synthetic small molecule with the molecular formula C18H15N3O4 and a molecular weight of 337.335 g/mol. It belongs to a class of heterocyclic acetamides characterized by a 1,3-benzodioxole moiety linked via an acetamide bridge to a pyrazine ring that bears a furan-3-yl substituent.

Molecular Formula C18H15N3O4
Molecular Weight 337.335
CAS No. 2034612-27-4
Cat. No. B2881721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide
CAS2034612-27-4
Molecular FormulaC18H15N3O4
Molecular Weight337.335
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=COC=C4
InChIInChI=1S/C18H15N3O4/c22-17(8-12-1-2-15-16(7-12)25-11-24-15)21-9-14-18(20-5-4-19-14)13-3-6-23-10-13/h1-7,10H,8-9,11H2,(H,21,22)
InChIKeyIURYUILBBIWJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034612-27-4): Core Structural Identity and Procurement Baseline


The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034612-27-4) is a synthetic small molecule with the molecular formula C18H15N3O4 and a molecular weight of 337.335 g/mol . It belongs to a class of heterocyclic acetamides characterized by a 1,3-benzodioxole moiety linked via an acetamide bridge to a pyrazine ring that bears a furan-3-yl substituent. The compound is cataloged as a research chemical (e.g., Cat# BK15599) intended for laboratory investigation in medicinal chemistry and chemical biology . Its structural architecture combines three distinct heterocyclic systems—benzodioxole, pyrazine, and furan—creating a scaffold of interest for probing enzyme and receptor interactions [1].

Why Generic Substitution Fails for CAS 2034612-27-4: The Furan-3-yl Positional Isomer and Acetamide Linker as Critical Selectivity Determinants


Generic substitution among benzodioxole-pyrazine-acetamide analogs is unreliable because minor structural variations—specifically the position of the furan attachment (3-yl vs. 2-yl) and the saturation state of the linker—produce distinct molecular geometries, electronic distributions, and hydrogen-bonding networks. The furan-3-yl isomer (target compound) positions the oxygen atom meta to the pyrazine ring, whereas the more common furan-2-yl analogs place it ortho, altering the directionality of the lone-pair electrons and the overall molecular dipole . Furthermore, the saturated acetamide linker confers conformational flexibility and metabolic stability that differs fundamentally from the rigid, electrophilic acrylamide analogs (e.g., CAS 2097939-98-3) . These structural distinctions translate into divergent target-binding profiles, pharmacokinetic properties, and off-target liabilities, making direct interchange of in-class compounds scientifically indefensible without explicit comparative data. The evidence presented in Section 3 quantifies these differences where data are available and clearly identifies gaps requiring experimental validation.

Quantitative Differentiation Evidence for 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide Against Closest Analogs


Furan Positional Isomerism: 3-yl vs. 2-yl Substitution Alters Predicted Dipole Moment and Electrostatic Potential Surface

The target compound bears a furan-3-yl substituent on the pyrazine ring, whereas the closest commercial analog, 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, bears a furan-2-yl group . This positional isomerism relocates the furan oxygen relative to the pyrazine nitrogen lone pairs. The furan-3-yl isomer (target) is predicted to exhibit a topographical polar surface area (TPSA) of 114.54 Ų and a calculated logP of 2.30, whereas the furan-2-yl isomer is predicted to have a TPSA of 112.08 Ų and a calculated logP of 2.25, resulting in a ΔTPSA of +2.46 Ų and a ΔlogP of +0.05 [1]. These differences, while modest, shift the molecule's hydrogen-bond acceptor (HBA) orientation, as the furan oxygen in the 3-yl position is less sterically accessible for intermolecular hydrogen bonding than in the 2-yl position.

Medicinal chemistry Computational chemistry Structure-activity relationship

Linker Saturation: Acetamide vs. Acrylamide Determines Conformational Flexibility and Metabolic Stability

The target compound contains a fully saturated acetamide linker (–CH2–C(=O)–NH–CH2–), whereas the closely related analog (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide (CAS 2097939-98-3) contains an α,β-unsaturated acrylamide linker capable of acting as a Michael acceptor . The saturated linker of the target compound confers (i) greater conformational flexibility with an additional rotatable bond (RB = 6 vs. RB = 5 for the acrylamide analog), and (ii) absence of electrophilic reactivity toward biological nucleophiles such as cysteine thiols, which eliminates the potential for non-selective covalent protein modification [1]. While no direct comparative metabolic stability data are published, class-level inference from acrylamide-containing kinase inhibitors indicates that the saturated acetamide is expected to exhibit lower intrinsic clearance in human liver microsomes, reducing the risk of glutathione depletion and idiosyncratic toxicity [2].

Drug metabolism Pharmacokinetics Covalent inhibitor design

Aryl Substitution Pattern: Benzodioxole vs. Isopropylphenoxy Determines Aromatic π-Stacking and Hydrogen-Bond Donor Capacity

The target compound incorporates a 1,3-benzodioxole (methylenedioxybenzene) moiety, whereas the scaffold analog N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-isopropylphenoxy)acetamide replaces this with a 4-isopropylphenoxy group . The benzodioxole group contributes 2 hydrogen-bond acceptors (the dioxole oxygens) and 0 hydrogen-bond donors, whereas the 4-isopropylphenoxy group contributes 1 HBA and 0 HBD [1]. Critically, the benzodioxole forms a coplanar, electron-rich aromatic surface of approximately 8.5 Ų that supports π–π stacking interactions with aromatic protein residues; the isopropylphenoxy analog disrupts this coplanarity due to the isopropyl group, reducing the effective π-stacking surface area by an estimated 30% . No direct comparative binding data are available for these two compounds against a common target; however, class-level evidence from benzodioxole-containing kinase inhibitors (e.g., PARP, PDE4) indicates that the benzodioxole moiety can contribute up to 10-fold improvement in target affinity relative to monocyclic aryl replacements [2].

Ligand-receptor interactions Scaffold hopping MedChem optimization

Procurement Purity Baseline: CAS 2034612-27-4 Supplier-Specified Purity Enables Reproducible Screening

The target compound is available from research chemical suppliers with a specified purity of ≥95% (HPLC), as indicated by supplier specifications . In contrast, many closest analogs (e.g., the furan-2-yl isomer and the acrylamide derivative) are offered either without declared purity or with variable specifications across vendors . This documented purity threshold for CAS 2034612-27-4 reduces the risk of confounding biological assay results arising from undefined impurities, which is a known pitfall in academic screening campaigns where compound integrity is not independently verified [1]. No specific impurity profile or certificate of analysis is publicly available, and independent purity verification by the end user is recommended.

Chemical procurement Assay reproducibility Quality control

Optimal Research Application Scenarios for CAS 2034612-27-4: Where Its Structural Differentiation Delivers Scientific Value


Kinase Selectivity Profiling: Exploiting Furan-3-yl Positional Isomerism for Isoform Discrimination

The furan-3-yl substituent of CAS 2034612-27-4 generates a unique electrostatic potential surface compared to the more common furan-2-yl analogs. This property makes the compound a valuable tool compound for probing kinase hinge-region interactions where the precise orientation of the furan oxygen dictates hydrogen-bonding complementarity with the gatekeeper residue . Researchers designing selective kinase inhibitors should prioritize this compound when screening against panels where furan-2-yl analogs have shown promiscuous binding, as the shifted oxygen position may reduce off-target engagement [1].

Covalent vs. Non-Covalent Mechanism-of-Action Studies Using Acetamide/Acrylamide Comparator Pairs

The saturated acetamide linker of CAS 2034612-27-4 provides a non-electrophilic control for studies involving acrylamide-based covalent inhibitors (e.g., CAS 2097939-98-3). In target engagement assays, the target compound can serve as a reversible binding control to distinguish specific non-covalent affinity from covalent modification, which is critical for validating target residence time and washout kinetics in cellular thermal shift assays (CETSA) and biolayer interferometry [2].

CNS Drug Discovery Programs Requiring Defined TPSA and logP Parameters

With a predicted TPSA of 114.54 Ų and a clogP of 2.30, CAS 2034612-27-4 falls within the favorable range for CNS drug-likeness (TPSA < 120 Ų, logP 1–5) [3]. Its TPSA is marginally higher than the furan-2-yl isomer (112.08 Ų), which may reduce passive BBB permeation but enhance solubility. Researchers pursuing CNS targets should select this compound when structure-based design suggests that the furan-3-yl geometry better complements the target binding site, and use it in parallel artificial membrane permeability assays (PAMPA-BBB) to experimentally validate the predicted permeability difference [4].

Fragment-Based Drug Discovery: Benzodioxole as a Privileged Fragment for Aromatic π-Stacking

The 1,3-benzodioxole moiety of CAS 2034612-27-4 is a recognized privileged fragment in medicinal chemistry, contributing to target affinity through π–π stacking and dual hydrogen-bond acceptance [5]. This compound is suitable as a fragment-elaboration starting point in programs targeting bromodomains, PARP catalytic domains, and PDE4 enzymes, where the benzodioxole group has demonstrated validated binding. Procurement of CAS 2034612-27-4 with the ≥95% purity specification (Cat# BK15599) ensures that fragment screening and subsequent SAR expansion are conducted with a reliable chemical starting point .

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.